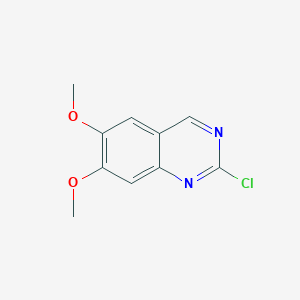

2-Chloro-6,7-dimethoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYGSLXVNBIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365295 | |

| Record name | 2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94644-47-0 | |

| Record name | 2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Quinazoline Core: A Technical Guide to 2-Chloro-6,7-dimethoxyquinazoline and Its Derivatives

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2-Chloro-6,7-dimethoxyquinazoline and its analogues are of significant interest as versatile intermediates in the synthesis of bioactive molecules. This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic methodologies related to this chemical family, with a primary focus on the extensively studied and utilized 2-Chloro-4-amino-6,7-dimethoxyquinazoline.

Chemical Structure and IUPAC Name

While the query specified "this compound," the vast body of scientific literature points to the greater prevalence and utility of its 4-amino substituted counterpart. To provide a comprehensive resource, this guide will focus on the well-documented 2-Chloro-4-amino-6,7-dimethoxyquinazoline and will also address the titular compound and its 4-chloro isomer.

1.1. 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This compound is a key intermediate in the synthesis of several pharmaceutical drugs.[1]

-

Chemical Structure:

-

Preferred IUPAC Name: 2-chloro-6,7-dimethoxyquinazolin-4-amine[2][]

-

Synonyms: 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 2-Chloro-6,7-dimethoxy-4-quinazolinamine[][4]

1.2. This compound

-

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 94644-47-0[6]

1.3. 4-Chloro-6,7-dimethoxyquinazoline

Physicochemical Data

The following table summarizes the key quantitative data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][5] |

| Molecular Weight | 239.66 g/mol | [2][5] |

| Appearance | White to off-white solid | [] |

| Melting Point | 262-278 °C (decomposes) | [1][8] |

| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg | [] |

| Density | 1.391 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in DMSO (sparingly, heated), Methanol (slightly, heated) | [] |

Experimental Protocols: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Multiple synthetic routes for 2-Chloro-4-amino-6,7-dimethoxyquinazoline have been reported. A common and effective method involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination and amination.

3.1. Synthesis from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide

This procedure involves the reaction of 3,4-dimethoxy-6-cyanoaniline-l-yl formamide with phosphorus oxychloride.

-

Procedure:

-

To 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g, 0.326 mole), add phosphorus oxychloride (500 ml) in one portion at a temperature of 25-30 °C.[5]

-

Heat the reaction mixture to 65-70 °C for approximately one hour.[5]

-

After the reaction is complete, cool the mixture to 25-30 °C.[5]

-

Pour the reaction mixture over cool water (5-6 °C) and stir for an additional hour.[5]

-

Filter the resulting product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, and dry it.[5]

-

For purification, add water (5 L) to the wet cake and adjust the pH of the suspension to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.[5]

-

Filter the product and wash the solid with water (5 L) followed by acetone (500 ml).[5]

-

Dry the final product at 60-65 °C for 24 hours. The expected yield is approximately 41 g (76%), with an HPLC purity of >99%.[5]

-

3.2. Synthesis from 6,7-Dimethoxyquinazoline-2,4-dione

This two-step process begins with the conversion of 6,7-dimethoxyquinazoline-2,4-dione to an intermediate, which is then used to synthesize various derivatives.

-

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

-

Reflux a mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]

-

Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water while stirring.[9]

-

Filter the precipitate that forms and wash it with distilled water to obtain 2,4-dichloro-6,7-dimethoxyquinazoline.[9]

-

-

Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives

-

Reflux the intermediate 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) with the desired aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours to yield the final quinazoline derivative.[10]

-

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for 2-chloro-4-amino-6,7-dimethoxyquinazoline, highlighting the key transformations.

Caption: Synthetic pathway from 6,7-dimethoxyquinazoline-2,4-dione.

Biological Significance and Applications

2-Chloro-4-amino-6,7-dimethoxyquinazoline is a crucial building block in the synthesis of various pharmaceutically active compounds, particularly α1-adrenergic receptor antagonists like prazosin, doxazosin, and terazosin, which are used to treat hypertension.[1][] Its derivatives have also been explored for their potential anti-inflammatory and anticancer activities. The versatility of the quinazoline core allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 2-CHLORO-6,7-DIMETHOXYQUINAZOLIN-4-AMINE | CAS 23680-84-4 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 94644-47-0 [m.chemicalbook.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Introduction: This technical guide provides a comprehensive overview of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key chemical intermediate in pharmaceutical synthesis. While the initial topic of interest was 2-Chloro-6,7-dimethoxyquinazoline, the readily available scientific literature and documentation predominantly focus on its 4-amino derivative. This document will detail its chemical properties, synthesis protocols, and significant applications in drug development.

Chemical and Physical Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1]

| Property | Value | Reference |

| CAS Number | 23680-84-4 | [2][3][4] |

| Molecular Weight | 239.66 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][3][4] |

| Melting Point | 262-268 °C (decomposes) | [3] |

| Purity | ≥99.0% | [1] |

| Appearance | White to Almost white powder/crystal | [1] |

Solubility: The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been experimentally measured in various organic solvents at different temperatures (273.15 K to 313.15 K). Solvents studied include methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutyl alcohol, ethyl acetate, toluene, N,N-dimethyl formamide (DMF), and N-methylpyrrolidone (NMP).[5]

Experimental Protocols

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Several synthetic routes for 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been documented.

Method 1: From 2,4-Dichloro-6,7-dimethoxy quinazoline

A straightforward method involves the amination of 2,4-Dichloro-6,7-dimethoxy quinazoline.

-

Procedure: 8.6 g of 2,4-Dichloro-6,7-dimethoxy quinazoline is dissolved in 300 ml of tetrahydrofuran (THF).[6] Ammonia gas is then introduced into the solution until saturation.[6] The reaction mixture is allowed to stand for 2 days, after which the solvent is removed.[6] The resulting precipitate is collected by filtration and can be recrystallized from methanol to yield the desired product.[6]

Method 2: Multi-step Synthesis from Veratrole

A more complex synthesis starting from veratrole (o-dimethoxy benzene) involves five main steps.

-

Nitration: Veratrole is nitrated using nitric acid to produce 3,4-dimethoxy nitrobenzene.[7]

-

Reduction: The nitro group of 3,4-dimethoxy nitrobenzene is reduced to an amine, yielding 3,4-dimethoxy aniline.[7]

-

Ureaization: 3,4-dimethoxy aniline undergoes a carbamidating reaction with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.[7]

-

Cyclohydrolysis: The intermediate is then treated with phosphorus pentachloride and phosphorus oxychloride to induce cyclization and hydrolysis, forming 2-chloro-4-amino-6,7-dimethyl quinazoline.[7]

-

Refining: The crude product is purified.[7]

Applications in Drug Development and Research

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of several medications, most notably alpha-1 adrenergic receptor blockers used to treat hypertension and benign prostatic hyperplasia.[]

Synthesis of Doxazosin

Doxazosin is synthesized by reacting 4-Amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[3][9] This reaction is typically carried out in a solvent such as n-butanol.[3]

Biological Activity and Research Areas

-

Alpha-1 Adrenergic Receptor Blockade: As a precursor to drugs like Doxazosin and Terazosin, this compound is integral to the development of therapies that target the alpha-1 adrenergic signaling pathway.[] These drugs inhibit the binding of norepinephrine to alpha-1 receptors, leading to vasodilation and a reduction in blood pressure.[3][9]

-

Anti-Alzheimer Potential: Recent computational and experimental studies have investigated 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a potential agent against Alzheimer's disease.[10] Molecular docking simulations have been used to assess its stability and activity against proteins associated with the disease.[10]

-

Anti-inflammatory and Anticancer Research: Derivatives of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline have been synthesized and evaluated for their anti-inflammatory properties.[4][11] Additionally, related quinazoline derivatives have been studied for their anticancer activity, with some compounds showing the ability to bind to DNA and inhibit receptor tyrosine kinases like EGFR and VEGFR-2.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. scialert.net [scialert.net]

- 3. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 9. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6,7-dimethoxyquinazoline from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-chloro-6,7-dimethoxyquinazoline, commencing from the readily available starting material, vanillin. The synthesis involves a multi-step process, including methylation, nitration, oxidation, reduction, cyclization, and chlorination. This document details the experimental protocols for each key transformation and presents quantitative data in structured tables for clarity and comparative analysis.

Synthetic Pathway Overview

The synthesis of this compound from vanillin is a multi-step process that begins with the protection of the phenolic hydroxyl group, followed by the introduction of a nitro group, which is then reduced to an amine. The resulting aminobenzoic acid derivative is cyclized to form the quinazoline-2,4-dione core, which is subsequently chlorinated. It is important to note that the direct synthesis of this compound is not explicitly detailed in the surveyed literature; the primary product of the final chlorination step is the 2,4-dichloro derivative. Further selective derivatization would be required to obtain the target molecule. This guide will focus on the synthesis of the key precursor, 2,4-dichloro-6,7-dimethoxyquinazoline.

Caption: Overall synthetic workflow from Vanillin to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the quantitative data.

Step 1: Methylation of Vanillin to Veratraldehyde

The initial step involves the methylation of the hydroxyl group of vanillin to yield veratraldehyde. This is a standard procedure to protect the hydroxyl group and increase the electron density of the aromatic ring for subsequent electrophilic substitution.[1][2]

Experimental Protocol:

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and two separatory funnels, 152 g (1 mole) of vanillin is melted on a steam bath. With vigorous stirring, a solution of 92 g (1.5 moles) of 90% potassium hydroxide in 150 mL of water is added at a rate of two to three drops per second. Twenty seconds after starting the potassium hydroxide addition, 160 g (1.27 moles) of dimethyl sulfate is added at a similar rate. The reaction is exothermic, and the mixture should be maintained at a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent, followed by washing and distillation.[1]

| Parameter | Value | Reference |

| Starting Material | Vanillin | [1] |

| Reagents | Dimethyl sulfate, Potassium hydroxide, Water | [1] |

| Solvent | Water | [1] |

| Reaction Time | ~1 hour (including addition and reflux) | [1] |

| Temperature | Reflux | [1] |

| Yield | ~90% | [1] |

Step 2: Nitration of Veratraldehyde to 6-Nitroveratraldehyde

The nitration of veratraldehyde introduces a nitro group at the position ortho to the aldehyde and meta to the methoxy groups, yielding 6-nitroveratraldehyde.[3]

Experimental Protocol:

In a flask, 83 g (0.5 mole) of veratraldehyde is dissolved in 165 mL of glacial acetic acid. The solution is cooled to 10°C in an ice-salt bath. A nitrating mixture, prepared by adding 50 mL of concentrated nitric acid (d=1.42) to 50 mL of glacial acetic acid, is added dropwise with constant stirring, maintaining the temperature between 10-15°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then poured into 1.5 L of ice water. The precipitated 6-nitroveratraldehyde is filtered, washed with cold water until free of acid, and dried. The crude product can be recrystallized from 95% ethanol.[3]

| Parameter | Value | Reference |

| Starting Material | Veratraldehyde | [3] |

| Reagents | Concentrated Nitric Acid, Glacial Acetic Acid | [3] |

| Solvent | Glacial Acetic Acid | [3] |

| Reaction Time | ~1.5 hours | [3] |

| Temperature | 10-15°C | [3] |

| Yield | 73-79% | [3] |

Step 3: Oxidation of 6-Nitroveratraldehyde to 4,5-Dimethoxy-2-nitrobenzoic Acid

The aldehyde group of 6-nitroveratraldehyde is oxidized to a carboxylic acid to form 4,5-dimethoxy-2-nitrobenzoic acid, a key precursor for the quinazoline ring.[4]

Experimental Protocol:

To a solution of 10 g of 6-nitroveratraldehyde in a mixture of 20 mL of water and 30 mL of methanol, 3.5 mL of acetic acid and 9 mL of 30% hydrogen peroxide are added. The mixture is stirred well, and a solution of 9 g of sodium chlorite (80%) in 5 mL of water is added. The reaction is warmed to approximately 50°C and monitored. After completion, the reaction is quenched by the addition of 10.5 g of sodium bisulfite. The solvent is evaporated, and the residue is dissolved in a sodium hydroxide solution. After filtration to remove impurities, the filtrate is acidified with sulfuric acid to a pH of 1 to precipitate the product. The solid is filtered, washed, and dried to yield 4,5-dimethoxy-2-nitrobenzoic acid.[4]

| Parameter | Value | Reference |

| Starting Material | 6-Nitroveratraldehyde | [4] |

| Reagents | Sodium chlorite, Hydrogen peroxide, Acetic acid, Sodium bisulfite | [4] |

| Solvent | Water, Methanol | [4] |

| Reaction Time | Monitored to completion | [4] |

| Temperature | ~50°C | [4] |

| Yield | 93% | [4] |

Step 4: Reduction of 4,5-Dimethoxy-2-nitrobenzoic Acid to 2-Amino-4,5-dimethoxybenzoic Acid

The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amino group to give 2-amino-4,5-dimethoxybenzoic acid.[5]

Experimental Protocol:

A suspension of 4,5-dimethoxy-2-nitrobenzoic acid in water is adjusted to pH 6.6. The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases. After hydrogenation, the catalyst is filtered off, and the pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere. The resulting light green suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for another 30 minutes. The product is collected by filtration, washed with ice water, and dried in a vacuum oven.[5]

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxy-2-nitrobenzoic acid | [5] |

| Reagents | Hydrogen, 10% Pd/C, KOH, Glacial acetic acid | [5] |

| Solvent | Water | [5] |

| Reaction Time | Until completion | [5] |

| Temperature | 50°C | [5] |

| Pressure | 3.5 bar | [5] |

| Yield | 83% | [5] |

Step 5: Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid to 6,7-Dimethoxyquinazoline-2,4-dione

The 2-amino-4,5-dimethoxybenzoic acid is cyclized with a suitable one-carbon synthon, such as formamide, to form the quinazoline-2,4-dione ring system.[6]

Experimental Protocol:

A mixture of 29.6 g (0.15 mol) of 2-amino-4,5-dimethoxybenzoic acid and 24 mL (0.6 mol) of formamide is stirred vigorously under a nitrogen atmosphere. The mixture is heated to 145°C for 4 hours. After completion, the reaction mixture is cooled, and 120 mL of water is added. The solid product is filtered, washed with cold water and hexane, and then dried.[6]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4,5-dimethoxybenzoic acid | [6] |

| Reagents | Formamide | [6] |

| Solvent | None (neat) | [6] |

| Reaction Time | 4 hours | [6] |

| Temperature | 145°C | [6] |

| Yield | 40% | [6] |

Step 6: Chlorination of 6,7-Dimethoxyquinazoline-2,4-dione to 2,4-Dichloro-6,7-dimethoxyquinazoline

The final step involves the chlorination of the quinazolinedione to yield 2,4-dichloro-6,7-dimethoxyquinazoline. This is a crucial intermediate for the synthesis of various quinazoline derivatives.[7][8]

Experimental Protocol:

A mixture of 6,7-dimethoxyquinazoline-2,4-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide is heated to reflux. The reaction time is typically around 4 hours. After the reaction is complete, excess phosphorus oxychloride is removed by distillation. The reaction mixture is then carefully poured into ice water to hydrolyze any remaining phosphorus oxychloride. The precipitated solid is filtered, washed with water, and dried to give 2,4-dichloro-6,7-dimethoxyquinazoline.[7]

| Parameter | Value | Reference |

| Starting Material | 6,7-Dimethoxyquinazoline-2,4-dione | [7][8] |

| Reagents | Phosphorus oxychloride, N,N-Dimethylformamide (catalyst) | [7] |

| Solvent | Phosphorus oxychloride (reagent and solvent) | [7] |

| Reaction Time | 2-6 hours | [8] |

| Temperature | 80-120°C (Reflux) | [8] |

| Yield | Not explicitly stated, but generally high for this type of reaction. |

Logical Relationships in Synthesis

The progression of the synthesis follows a logical sequence of functional group transformations designed to build the target molecular framework.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide outlines a viable synthetic route for producing 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate for this compound, starting from vanillin. The presented protocols and data, compiled from various sources, offer a solid foundation for researchers and professionals in drug development. Further optimization of each step and the development of a selective method to convert the 2,4-dichloro intermediate to the desired 2-chloro product are potential areas for future investigation. This pathway highlights the utility of vanillin as a versatile and renewable starting material in the synthesis of complex heterocyclic compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. foreverest.net [foreverest.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]

- 7. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 8. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials and Precursors of 2-Chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinazoline is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, most notably antihypertensive agents like Doxazosin and Terazosin. The efficient synthesis of this key building block is of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, precursors, and associated experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key transformations are visualized through reaction pathway diagrams.

Introduction

The quinazoline scaffold is a recurring motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The specific substitution pattern of this compound makes it an ideal precursor for the introduction of various functional groups, enabling the synthesis of diverse libraries of bioactive molecules. Understanding the nuances of its synthesis is crucial for optimizing production and facilitating the discovery of new therapeutic agents. This document serves as a detailed resource for chemists and researchers engaged in the synthesis and development of quinazoline-based pharmaceuticals.

Major Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The most common strategies involve the construction of the quinazoline ring system followed by chlorination, or the use of pre-functionalized precursors. This section will explore the primary synthetic routes, highlighting the initial raw materials and key intermediates.

From 6,7-Dimethoxyquinazoline-2,4-dione

A prevalent and high-yielding method commences with 6,7-dimethoxyquinazoline-2,4-dione. This precursor undergoes a chlorination reaction to furnish the desired product.

The synthesis of the initial dione itself can be achieved through various methods, often starting from 2-amino-4,5-dimethoxybenzoic acid or its derivatives.[1][2] One common approach involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with urea or formamide.[1][2]

From Veratrole (o-Dimethoxybenzene)

A multi-step synthesis starting from the readily available veratrole offers a cost-effective route.[3] This pathway involves a sequence of nitration, reduction, cyclization, and chlorination steps.

From 3,4-Dimethoxybenzaldehyde

Another synthetic avenue begins with 3,4-dimethoxybenzaldehyde.[4] This route also proceeds through several intermediate steps, including oxidation, nitration, reduction, cyclization, and finally chlorination.

Comparative Data on Synthetic Protocols

The choice of synthetic route often depends on factors such as yield, purity, cost of starting materials, and scalability. The following table summarizes quantitative data from various reported methods for the synthesis of key intermediates and the final product.

| Starting Material | Key Intermediate(s) | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 6,7-Dimethoxyquinazoline-2,4-dione | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl₃, N,N-dimethylaniline, reflux | - | - | [5] |

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl₃, DMF, reflux | 75 | - | [6] |

| Veratrole | 3,4-dimethoxy nitrobenzene, 3,4-dimethoxy aniline | Nitration, Reduction, Ureaization, Cyclization hydrolysis, Refining | High | - | |

| 3,4-Dimethoxybenzaldehyde | 3,4-dimethoxybenzoic acid, 2-nitro-4,5-dimethoxybenzoic acid | H₂O₂, NaOH; Nitration; Reduction; Cyclization; Chlorination | - | - | [4] |

| 3,4-dimethoxy-6-cynoaniline-l-yl formamide | 2-chloro-4-amino-6,7-dimethoxyquinazoline | POCl₃, 65-70°C | 76 | >99 | [7] |

Note: Yields and purities can vary based on reaction scale and purification methods.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the literature.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline from 6,7-Dimethoxyquinazoline-2,4-dione

Procedure: A mixture of 6,7-dimethoxyquinazoline-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[8][5] After completion of the reaction, the mixture is cooled to room temperature and carefully poured into ice-cold water with stirring. The resulting precipitate is collected by filtration and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[8][5]

Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline from 3,4-dimethoxy-6-cynoaniline-l-yl formamide

Procedure: To 3,4-dimethoxy-6-cynoaniline-l-yl formamide (50 g, 0.326 mole), phosphorous oxychloride (500 ml) is added in one portion at 25-30°C.[7] The reaction mixture is then heated to 65-70°C for approximately one hour. After the reaction is complete, the mixture is cooled to 25-30°C and poured over cold water (5-6°C) and stirred for an additional hour. The product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is collected by filtration.[7] The wet cake is then suspended in water (5 L) and the pH is adjusted to 7.5-8.0 with a saturated aqueous sodium hydroxide solution. The solid is filtered, washed with water (5 L) followed by acetone (500 ml), and dried at 60-65°C for 24 hours to yield the final product (41 g, 76% yield, >99% purity by HPLC).[7]

Multi-step Synthesis from Veratrole

This synthesis involves a five-step process: nitration, reduction, ureaization, cyclization hydrolysis, and refining.[3]

-

Nitration: Veratrole is subjected to low-temperature nitration using nitric acid to produce 3,4-dimethoxy nitrobenzene.[3]

-

Reduction: The nitro group is then reduced to an amine via hydrogenation to yield 3,4-dimethoxy aniline.[3]

-

Ureaization: The aniline derivative is reacted with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.[3]

-

Cyclization Hydrolysis: The carbamide intermediate undergoes cyclization and hydrolysis with phosphorus pentachloride and phosphorus oxychloride to give 2-chloro-4-amino-6,7-dimethoxyquinazoline.[3]

-

Refining: The crude product is purified by refluxing in methanol with triethylamine, followed by cooling and crystallization.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical relationships between the starting materials, intermediates, and the final product.

References

- 1. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 2. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]

- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Analysis of 2-Chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for key intermediates in the preparation of pharmacologically active quinazoline derivatives. While direct, publicly available spectroscopic data for 2-Chloro-6,7-dimethoxyquinazoline (CAS 94644-47-0) is limited, this document presents a detailed analysis of two closely related and well-characterized precursors: 2,4-Dichloro-6,7-dimethoxyquinazoline and 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Understanding the spectroscopic and synthetic profiles of these analogs is crucial for the development and quality control of quinazoline-based therapeutics.

Chemical Structures and Relationships

The logical relationship between these compounds typically follows a synthetic pathway where 6,7-dimethoxyquinazoline-2,4-dione is converted to the 2,4-dichloro intermediate, which is then selectively aminated.

Caption: Synthetic pathway from 6,7-dimethoxyquinazoline-2,4-dione.

Spectroscopic Data for 2,4-Dichloro-6,7-dimethoxyquinazoline

This dichloro-derivative is a common precursor in the synthesis of various substituted quinazolines.

| Spectroscopic Data | 2,4-Dichloro-6,7-dimethoxyquinazoline |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂[1][2] |

| Molecular Weight | 259.09 g/mol [1][2] |

| Mass Spectrometry (MS) | m/z: 258 (M+), 260, 243[1] |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available through the NIST WebBook[2]. |

Spectroscopic Data for 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This compound is a direct precursor in the synthesis of several alpha-1 adrenergic receptor blockers.

| Spectroscopic Data | 2-Chloro-4-amino-6,7-dimethoxyquinazoline |

| Molecular Formula | C₁₀H₁₀ClN₃O₂[3] |

| Molecular Weight | 239.66 g/mol [3] |

| ¹H NMR (DMSO-d₆) | δ 8 (2H, bs), 7.6 (1H, s), 7.1 (1H, s), 3.9-3.8 (6H, d) |

| Mass Spectrometry (MS) | [M+2]⁺ = 242.2 |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available through the NIST WebBook[4]. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of the quinazoline derivatives discussed.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This procedure outlines the chlorination of 6,7-dimethoxyquinazoline-2,4-dione.

Caption: Workflow for the synthesis of the dichloro- intermediate.

Protocol Details:

A mixture of 6,7-dimethoxyquinazoline-2,4-dione (1 equivalent), phosphorous oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is refluxed for approximately 5 hours[5][6]. After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water with vigorous stirring. The resulting precipitate is collected by filtration and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline[5][6].

Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This procedure describes the selective amination of the 2,4-dichloro intermediate.

Protocol Details:

2,4-Dichloro-6,7-dimethoxyquinazoline is reacted with a source of ammonia[6]. The reaction conditions, such as solvent and temperature, are controlled to favor the substitution at the 4-position. A common method involves bubbling anhydrous ammonia through a solution of the dichloro-intermediate in a suitable solvent like THF[6]. Another approach involves heating the dichloro-compound in a solution of aqueous ammonia[6]. After the reaction is complete, the product is isolated, often by precipitation and filtration, and then purified, for example, by recrystallization.

Spectroscopic Analysis

Standard analytical techniques are employed to characterize the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer to identify the characteristic functional groups present in the molecule. Samples can be prepared as KBr pellets or analyzed using an ATR accessory.

References

- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazoline, 2-chloro-6,7-dimethoxy-, CasNo.94644-47-0 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]

- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

2-Chloro-6,7-dimethoxyquinazoline: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6,7-dimethoxyquinazoline serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its quinazoline core, adorned with methoxy and chloro functional groups, provides a versatile platform for the development of novel therapeutic agents. While this compound is primarily a building block and not extensively characterized as a standalone entity, its significance lies in the pharmacological activities of its derivatives, which span anti-inflammatory, anticancer, and antimicrobial applications. This guide provides a comprehensive overview of the available physicochemical data for closely related compounds, detailed synthetic protocols, and an exploration of the biological activities of its derivatives.

Physical and Chemical Properties

Quantitative data for this compound is not widely available in the literature, likely due to its nature as a reactive intermediate. However, the properties of its common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, and its close analog, 2-Chloro-4-amino-6,7-dimethoxyquinazoline, offer valuable insights.

Table 1: Physicochemical Properties of 2,4-dichloro-6,7-dimethoxyquinazoline

| Property | Value | Reference |

| CAS Number | 27631-29-4 | [1] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 259.09 g/mol | [1] |

| Melting Point | 175-178 °C |

Table 2: Physicochemical Properties of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

| Property | Value | Reference |

| CAS Number | 23680-84-4 | [2] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2] |

| Molecular Weight | 239.66 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 262-268 °C (decomposes) | [2][3] |

| Boiling Point | 374 °C at 760 mmHg | [2] |

| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly, Heated) | [2] |

| pKa | 4.35 ± 0.30 (Predicted) | [2] |

Experimental Protocols

The synthesis of this compound derivatives typically proceeds through the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. The following protocols detail the synthesis of this precursor and its subsequent selective functionalization.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This procedure outlines the conversion of 6,7-dimethoxyquinazolin-2,4-dione to the dichloro intermediate.

Methodology:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g), phosphorous oxychloride (POCl₃, 6 mL), and N,N-dimethylaniline (0.6 mL) is prepared.[4]

-

The mixture is refluxed for 5 hours.[4]

-

Upon completion, the reaction mixture is allowed to cool to room temperature.[4]

-

The cooled mixture is then carefully poured into ice-cold water with continuous stirring.[4]

-

The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.[4]

-

The collected solid is washed with distilled water and dried.[4]

Synthesis of the dichloro intermediate.

Selective Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

This protocol demonstrates the selective reactivity of the 4-chloro position, leaving the 2-chloro group intact, which is a common strategy to produce derivatives based on the this compound scaffold.

Methodology:

-

2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) is dissolved in isopropanol (5 mL).[5]

-

A desired aniline derivative (4 mmol) is added to the solution.[5]

-

The reaction mixture is refluxed for 6 hours.[5]

-

After cooling, the product precipitates and is collected by filtration.[5]

-

The product is washed with distilled water to yield the 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.[5]

Selective synthesis of C4-substituted derivatives.

Biological Activity of Derivatives

The 6,7-dimethoxyquinazoline core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[6]

-

Anti-inflammatory Activity: Novel 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.[4] Some of these compounds have shown significant activity, suggesting that the this compound moiety is a promising starting point for the development of new anti-inflammatory agents.[4]

-

Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[7][8] Derivatives of this compound have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[8][9] Molecular docking studies have shown that these compounds can bind effectively to the active sites of these receptors.[8]

-

Antimicrobial Activity: Various derivatives of 6,7-dimethoxyquinazoline have demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] This suggests that the this compound core can be functionalized to produce novel antimicrobial compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed characterization of the compound itself is sparse, its utility is demonstrated through the synthesis of a multitude of derivatives with significant therapeutic potential. The synthetic protocols provided herein offer a clear pathway to access this important scaffold. The broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, underscores the importance of the this compound core in modern drug discovery and development. Further exploration of derivatives from this scaffold holds considerable promise for the identification of new lead compounds in various therapeutic areas.

References

- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. nbinno.com [nbinno.com]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Pharmacological Activities of 2-Chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, those featuring a 2-chloro-6,7-dimethoxy substitution pattern have emerged as a particularly promising class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the pharmacological activities of 2-chloro-6,7-dimethoxyquinazoline derivatives, with a primary focus on their anticancer and antimicrobial properties. This document consolidates quantitative biological data, details key experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows to serve as an in-depth resource for researchers in the field.

Introduction

Quinazoline derivatives have garnered substantial interest from the scientific community due to their diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects. The 6,7-dimethoxy substitution on the quinazoline core is a key structural feature found in several biologically active molecules. The presence of a chlorine atom at the 2-position provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored pharmacological profiles. This guide focuses specifically on the therapeutic potential of this compound and its derivatives, summarizing the current state of research and providing practical information for their continued development.

Pharmacological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of key enzymes in oncogenic signaling pathways, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylurea derivative 14b | Hep-G2 (Liver Cancer) | low-micromolar | [1][2] |

| Diarylurea derivative 14b | MCF-7 (Breast Cancer) | low-micromolar | [1][2] |

| 4-Anilinoquinazoline derivative 9b | CCRF-CEM (Leukemia) | Not specified | [3] |

| 4-Anilinoquinazoline derivative 9a | WI38 (Normal Fibroblast) | 28.04 | [3] |

| 4-Anilinoquinazoline derivative 9b | WI38 (Normal Fibroblast) | 219.79 | [3] |

| 4-Anilinoquinazoline derivative 9c | WI38 (Normal Fibroblast) | 43.77 | [3] |

| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [4] |

| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [4] |

Note: The specific structures of the derivatives are detailed in the cited references.

Antimicrobial Activity

In addition to their anticancer potential, this compound derivatives have been investigated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Data Presentation: Antimicrobial Activity of Quinazoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for quinazoline derivatives against a selection of microbial strains. While not all are this compound derivatives, they provide a representation of the antimicrobial potential of the broader quinazoline class.

| Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | [5] |

| Quinoline-2-one derivative 6c | VRE | 0.75 | [5] |

| Quinoline-2-one derivative 6c | MRSE | 2.50 | [5] |

| 2-(amino)quinazolin-4(3H)-one 6l | S. aureus ATCC25923 | 1.0 (µM) | |

| 2-(amino)quinazolin-4(3H)-one 6l | S. aureus JE2 (MRSA) | 0.6 (µM) | |

| 2-(amino)quinazolin-4(3H)-one 6y | S. aureus ATCC25923 | 0.36 (µM) | |

| 2-(amino)quinazolin-4(3H)-one 6y | S. aureus JE2 (MRSA) | 0.02 (µM) |

Note: The specific structures of the derivatives are detailed in the cited references.

Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival. The following diagrams illustrate the EGFR/HER2 and VEGFR-2 signaling pathways and the putative points of inhibition by these quinazoline derivatives.

Caption: EGFR/HER2 signaling pathway and inhibition.

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, Hep-G2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Caption: MTT assay experimental workflow.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives

-

0.5 McFarland standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the quinazoline derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of target proteins like EGFR and VEGFR-2.

-

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR-2, anti-total-VEGFR-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Treat cells with the quinazoline derivatives, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

-

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research in this area, with the ultimate goal of translating these promising compounds into clinical candidates. The ability to inhibit key signaling pathways such as EGFR and VEGFR-2 highlights their potential as targeted therapies in oncology. Further structure-activity relationship (SAR) studies and in vivo evaluations are crucial next steps to optimize the potency and pharmacokinetic properties of this important class of molecules.

References

- 1. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6,7-dimethoxyquinazoline: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. Among its many derivatives, 2-chloro-6,7-dimethoxyquinazoline stands out as a critical building block for the synthesis of potent and selective inhibitors of various biological targets, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this versatile core, with a focus on experimental protocols and the elucidation of underlying mechanisms of action.

Synthesis of the Core and Key Intermediates

The journey to biologically active molecules begins with the synthesis of the foundational scaffolds. The primary precursor for many this compound derivatives is 2,4-dichloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This procedure outlines the conversion of 6,7-dimethoxyquinazolin-2,4-dione to the reactive dichloro intermediate.[1]

Materials:

-

6,7-dimethoxyquinazolin-2,4-dione

-

Phosphorous oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice-cold water

-

Isopropanol

Procedure:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (6 mL) is prepared.[1]

-

N,N-dimethylaniline (0.6 mL) is added to the mixture.[1]

-

The reaction mixture is refluxed for 5 hours.[1]

-

After reflux, the mixture is allowed to cool to room temperature.

-

The cooled mixture is carefully poured into ice-cold water with constant stirring.

-

The resulting precipitate is collected by filtration and washed thoroughly with distilled water.[1]

-

The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

The reactivity of the chlorine atom at the C4 position of the quinazoline ring is significantly higher than that at the C2 position, allowing for regioselective nucleophilic aromatic substitution. This property is exploited to introduce a diverse range of aryl amines, leading to a library of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.[1]

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Substituted aniline derivative

-

Isopropanol

Procedure:

-

A solution of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) in isopropanol (5 mL) is prepared.[1]

-

The desired substituted aniline (4 mmol) is added to the solution.[1]

-

The reaction mixture is refluxed for 6 hours.[1]

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with a small amount of cold isopropanol to remove any unreacted starting materials.

-

The final product can be further purified by recrystallization if necessary.

The following diagram illustrates the general synthetic workflow.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. One of the primary mechanisms driving inflammation is the cyclooxygenase (COX) pathway. Specifically, the COX-2 isozyme is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.

A series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity using the protein denaturation method. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation is indicative of its potential anti-inflammatory properties.

This protocol details the steps to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of egg albumin denaturation.[2][3]

Materials:

-

Egg albumin (fresh hen's egg)

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Reference standard (e.g., Diclofenac sodium)

-

UV-Vis Spectrophotometer

Procedure:

-

The reaction mixture (5 mL total volume) is prepared by adding 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[2]

-

A control solution is prepared by substituting the test compound with an equal volume of the solvent.

-

The solutions are incubated at 37°C for 15-20 minutes.[2]

-

Following incubation, the solutions are heated at 70°C for 5 minutes to induce protein denaturation.[2]

-

The solutions are then cooled to room temperature.

-

The absorbance (turbidity) of the solutions is measured at 660 nm using a UV-Vis spectrophotometer.[2]

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC₅₀ value, the concentration of the test compound required to inhibit 50% of protein denaturation, is then determined.

The following diagram illustrates the workflow of the in vitro anti-inflammatory assay.

References

Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: 2-Chloro-4-amino-6,7-dimethoxyquinazoline

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical synthesis and development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide focuses on the solubility characteristics of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ), a crucial intermediate in the synthesis of several cardiovascular drugs such as Prazosin, Terazosin, and Doxazosin. While the solubility of 2-Chloro-6,7-dimethoxyquinazoline is not widely reported, comprehensive data is available for its immediate precursor, CADQ, which is often more relevant for process chemistry and formulation development. This document provides a detailed overview of the solubility of CADQ in various organic solvents, the experimental methods for its determination, and a discussion of the underlying thermodynamic principles.

Quantitative Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ)

The solubility of CADQ has been systematically investigated in a range of common organic solvents at various temperatures. A comprehensive study utilized the isothermal saturation method to determine the mole fraction solubility of CADQ in twelve different monosolvents from 273.15 K to 313.15 K.[1][2] The results from this research provide a valuable dataset for scientists and engineers working on the synthesis, purification, and formulation of CADQ and its derivatives.

The experimental data reveals a clear dependence of CADQ solubility on both the solvent polarity and the temperature. Generally, the solubility of CADQ increases with rising temperature in all tested solvents, which is characteristic of an endothermic dissolution process.[2] The mole fraction solubility at 313.15 K was found to be highest in N-methylpyrrolidone (NMP) and N,N-dimethyl formamide (DMF), and lowest in toluene.[1][2]

Below is a summary of the mole fraction solubility of CADQ in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of 2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ) in Various Organic Solvents at Different Temperatures (K)

| Solvent | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 1.871 x 10⁻⁴ | 2.215 x 10⁻⁴ | 2.617 x 10⁻⁴ | 3.089 x 10⁻⁴ | 3.649 x 10⁻⁴ | 4.298 x 10⁻⁴ | 5.059 x 10⁻⁴ | 5.952 x 10⁻⁴ | 5.437 x 10⁻⁴ |

| Ethanol | 2.385 x 10⁻⁴ | 2.804 x 10⁻⁴ | 3.294 x 10⁻⁴ | 3.867 x 10⁻⁴ | 4.536 x 10⁻⁴ | 5.314 x 10⁻⁴ | 6.216 x 10⁻⁴ | 7.269 x 10⁻⁴ | 6.934 x 10⁻⁴ |

| n-Propanol | 2.645 x 10⁻⁴ | 3.109 x 10⁻⁴ | 3.651 x 10⁻⁴ | 4.286 x 10⁻⁴ | 5.031 x 10⁻⁴ | 5.899 x 10⁻⁴ | 6.914 x 10⁻⁴ | 8.093 x 10⁻⁴ | 7.692 x 10⁻⁴ |

| Isopropanol | 2.141 x 10⁻⁴ | 2.528 x 10⁻⁴ | 2.986 x 10⁻⁴ | 3.528 x 10⁻⁴ | 4.169 x 10⁻⁴ | 4.927 x 10⁻⁴ | 5.823 x 10⁻⁴ | 6.883 x 10⁻⁴ | 6.220 x 10⁻⁴ |

| n-Butanol | 3.192 x 10⁻⁴ | 3.754 x 10⁻⁴ | 4.411 x 10⁻⁴ | 5.179 x 10⁻⁴ | 6.079 x 10⁻⁴ | 7.133 x 10⁻⁴ | 8.366 x 10⁻⁴ | 9.814 x 10⁻⁴ | 9.288 x 10⁻⁴ |

| Isobutyl Alcohol | 2.891 x 10⁻⁴ | 3.398 x 10⁻⁴ | 3.991 x 10⁻⁴ | 4.685 x 10⁻⁴ | 5.498 x 10⁻⁴ | 6.451 x 10⁻⁴ | 7.568 x 10⁻⁴ | 8.878 x 10⁻⁴ | 8.408 x 10⁻⁴ |

| Ethyl Acetate | 3.473 x 10⁻⁴ | 4.098 x 10⁻⁴ | 4.832 x 10⁻⁴ | 5.698 x 10⁻⁴ | 6.716 x 10⁻⁴ | 7.914 x 10⁻⁴ | 9.324 x 10⁻⁴ | 1.099 x 10⁻³ | 1.010 x 10⁻³ |

| Toluene | 7.472 x 10⁻⁶ | 8.986 x 10⁻⁶ | 1.081 x 10⁻⁵ | 1.299 x 10⁻⁵ | 1.561 x 10⁻⁵ | 1.876 x 10⁻⁵ | 2.254 x 10⁻⁵ | 2.709 x 10⁻⁵ | 2.174 x 10⁻⁵ |

| DMF | 3.978 x 10⁻³ | 4.632 x 10⁻³ | 5.390 x 10⁻³ | 6.270 x 10⁻³ | 7.292 x 10⁻³ | 8.480 x 10⁻³ | 9.860 x 10⁻³ | 1.146 x 10⁻² | 1.157 x 10⁻² |

| NMP | 4.711 x 10⁻³ | 5.466 x 10⁻³ | 6.340 x 10⁻³ | 7.355 x 10⁻³ | 8.531 x 10⁻³ | 9.900 x 10⁻³ | 1.149 x 10⁻² | 1.334 x 10⁻² | 1.370 x 10⁻² |

| 1,4-Dioxane | 8.718 x 10⁻⁵ | 1.033 x 10⁻⁴ | 1.224 x 10⁻⁴ | 1.450 x 10⁻⁴ | 1.718 x 10⁻⁴ | 2.035 x 10⁻⁴ | 2.410 x 10⁻⁴ | 2.854 x 10⁻⁴ | 2.535 x 10⁻⁴ |

| Cyclohexanone | 1.323 x 10⁻³ | 1.564 x 10⁻³ | 1.848 x 10⁻³ | 2.184 x 10⁻³ | 2.580 x 10⁻³ | 3.053 x 10⁻³ | 3.611 x 10⁻³ | 4.272 x 10⁻³ | 3.847 x 10⁻³ |

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

Experimental Protocol for Solubility Determination

The acquisition of reliable solubility data is contingent upon a robust and well-defined experimental methodology. The data presented above was obtained using the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Key Steps in the Isothermal Saturation Method:

-

Sample Preparation: An excess amount of the solid solute (CADQ) is added to a known volume of the selected organic solvent in a sealed vessel. This ensures that a saturated solution is formed.

-

Equilibration: The vessel is placed in a thermostated water bath and agitated for a prolonged period to ensure that the solution reaches equilibrium at the desired temperature. The temperature is carefully controlled to within ±0.1 K.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the clear supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Analysis: The concentration of the solute in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration of the solute and the known molar masses of the solute and the solvent.

References

Reactivity of the chlorine atom in 2-Chloro-6,7-dimethoxyquinazoline

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chloro-6,7-dimethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmaceutically active compounds, including kinase inhibitors and α1-adrenoceptor blockers. The reactivity of the chlorine atom at the C2 position is of paramount importance for the structural diversification of this core. This technical guide provides a comprehensive overview of the chemical behavior of this C2-chloro substituent, focusing on its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative reaction data, and visual diagrams of reaction pathways are presented to serve as a practical resource for professionals in drug discovery and development.

Introduction to the Quinazoline Core

The quinazoline ring system is a foundational heterocyclic motif in a multitude of approved drugs, such as Gefitinib, Erlotinib, and Prazosin. The electron-deficient nature of the pyrimidine ring within the quinazoline core renders the chlorine atoms at the C2 and C4 positions susceptible to nucleophilic attack. While extensive literature documents the high reactivity of the C4 position, achieving selective functionalization at the C2 position presents unique challenges and opportunities.[1][2] This guide focuses specifically on derivatives where the C4 position is often pre-functionalized, leaving the C2 chlorine as the primary site for subsequent chemical modification.

Chemical Reactivity at the C2 Position

The chlorine atom at the C2 position of the 6,7-dimethoxyquinazoline ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily governed by two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary pathway for C-N, C-O, and C-S bond formation at the C2 position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[3] The electrophilicity of the C2 carbon is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring.

-

Amination: The displacement of the C2-chloride by primary and secondary amines is a common strategy. These reactions often require elevated temperatures and can be performed with or without a base, depending on the nucleophilicity of the amine. Starting from the more common 2,4-dichloro-6,7-dimethoxyquinazoline precursor, amines and anilines react preferentially at the more electrophilic C4 position.[2][4][5][6] Subsequent substitution at the remaining C2-chloro position typically requires more forcing conditions.

-

Hydrazination: Hydrazine and its derivatives can readily displace the chlorine atom. For instance, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with hydrazine selectively yields 2-chloro-6,7-dimethoxy-4-hydrazino-quinazoline, which can serve as a substrate for further C2 modification.[7] These reactions can sometimes lead to complex ring transformations.[8]

-

Other Nucleophiles: Other strong nucleophiles, such as sulfinates, can also displace the C2-chloride, as demonstrated in recent methodologies exploring novel quinazoline modifications.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the quinazoline and various aryl or vinyl boronic acids.[11] As with SNAr reactions, direct coupling at the C2 position of a 2,4-dichloro precursor is challenging due to the preferential reactivity of the C4 position.[12][13] A successful strategy involves the temporary deactivation of the C4 position to direct the palladium catalyst to the C2 site.[12][13]

-

Buchwald-Hartwig Amination: This provides a powerful and often milder alternative to classical SNAr for C-N bond formation.[14][15] It exhibits broad substrate scope and is compatible with a wide range of amines. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the fine-tuning required for regioselective reactions on polyhalogenated systems.[16]

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C2-chloroquinazoline and a terminal alkyne, introducing valuable structural motifs for drug development.[17][18]

Quantitative Data Summary

The following table summarizes reaction conditions for the functionalization of the this compound scaffold and its precursors. Note that many examples start from 2,4-dichloro-6,7-dimethoxyquinazoline, where initial substitution occurs at the more reactive C4 position, yielding the 2-chloro derivative that is the subject of this guide.

| Reaction Type | Starting Material | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Acetic Acid | AcOH | 55 | 2 | 2-Chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 65 | [4][6] |

| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | None | Isopropanol | Reflux | 6 | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | Satisfactory | [5][19] |

| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Hydrazine | None | Methylene Chloride | <30 | 12+ | 2-Chloro-4-hydrazino-6,7-dimethoxyquinazoline | - | [7] |

| SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Ammonia Gas | None | Tetrahydrofuran | RT | 48 | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 32.5 | [20] |

| SNAr | 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | Sodium Azide (NaN₃) | None | DMF | RT | 1 | 4-Azido-2-chloro-6,7-dimethoxyquinazoline | Low (due to instability) | [1] |

Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (SNAr)

This protocol is adapted from the synthesis of a key intermediate for Gefitinib.[4]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline (3.37 g, 23.2 mmol) in glacial acetic acid (22.5 mL).

-

Reaction Initiation: Vigorously stir the solution and heat to 45 °C. Add 2,4-dichloro-6,7-dimethoxyquinazoline (5.00 g, 19.3 mmol) in a single portion.

-

Reaction Conditions: Increase the temperature to 55 °C and maintain for 2 hours. The solution will become viscous and may solidify after approximately 30 minutes.

-

Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 2-chloro-4-anilino product.

Protocol 2: Synthesis of 2-Chloro-4-hydrazino-6,7-dimethoxyquinazoline (SNAr)

This protocol describes a selective reaction at the C4 position to generate a 2-chloro substrate.[7]

-

Reagent Preparation: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (20.8 g) in methylene chloride (400 mL) in a flask equipped for cooling.

-

Reaction Initiation: Add hydrazine (20 g) dropwise to the solution while maintaining the internal temperature below 30 °C using an ice bath.

-

Reaction Conditions: Stir the resulting mixture for 45 minutes at ambient temperature, then allow it to stand overnight at 0 °C.

-

Work-up and Isolation: Filter the mixture and wash the collected solids sequentially with water and then methanol.

-

Purification: Take up the solid material in ice-water and stir for 20 minutes. Filter the solid again and recrystallize from a methanol/methylene chloride mixture to obtain the pure product.

Visualized Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reactivity pathways and experimental workflows associated with this compound.

Caption: General reactivity pathways of the C2-chloro group.

Caption: General experimental workflow for SNAr reactions.

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Conclusion